2-Bromo-4'-hydroxyacetophenone

Description

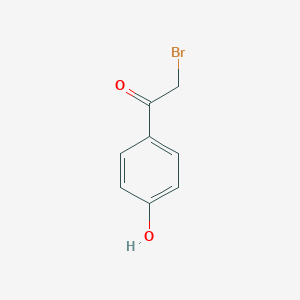

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYOFQHKEWTQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034576 | |

| Record name | 2-Bromo-4-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-brown odorless liquid; [Reference #1] | |

| Record name | 2-Bromo-4-hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000011 [mmHg] | |

| Record name | 2-Bromo-4-hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2491-38-5 | |

| Record name | 2-Bromo-1-(4-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Hydroxyphenyl)-2-bromoethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(4-hydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-4'-HYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H0QU4I6BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4'-hydroxyacetophenone: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4'-hydroxyacetophenone, a key chemical intermediate and a significant tool in biochemical research. This document details its chemical and physical properties, provides established synthesis protocols, and explores its biological activity as a covalent inhibitor of protein tyrosine phosphatases (PTPs), particularly PTP1B and SHP-1. The guide includes detailed experimental methodologies for its synthesis and use in inhibitory assays, alongside visualizations of the relevant biological signaling pathways.

Introduction

2-Bromo-4'-hydroxyacetophenone, also known by synonyms such as 4-(Bromoacetyl)phenol and PTP Inhibitor I, is an organic compound with the CAS number 2491-38-5 .[1][2] It serves as a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] In the realm of scientific research, it is particularly valued as a cell-permeable, covalent inhibitor of protein tyrosine phosphatases (PTPs), making it an invaluable tool for studying cellular signaling pathways implicated in a range of diseases including diabetes, cancer, and inflammatory disorders.[1][3]

Chemical and Physical Properties

2-Bromo-4'-hydroxyacetophenone is a pale beige solid with a molecular formula of C₈H₇BrO₂ and a molecular weight of 215.04 g/mol .[1] It is characterized by its lachrymatory and hygroscopic nature, necessitating careful handling and storage.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Bromo-4'-hydroxyacetophenone

| Property | Value | Reference(s) |

| CAS Number | 2491-38-5 | [1][2] |

| Molecular Formula | C₈H₇BrO₂ | [1][2] |

| Molecular Weight | 215.04 g/mol | [1] |

| Appearance | Pale beige solid/White to off-white crystalline powder | [1] |

| Melting Point | 123-126 °C | [1] |

| Boiling Point (Predicted) | 338.7 ± 17.0 °C | [1] |

| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [1] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. Soluble in DMF (20 mg/mL), DMSO (20 mg/mL), and Ethanol (20 mg/mL). | [1][4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Synthesis of 2-Bromo-4'-hydroxyacetophenone

The primary method for synthesizing 2-Bromo-4'-hydroxyacetophenone is through the bromination of 4'-hydroxyacetophenone.[1] This can be achieved using elemental bromine or a brominating agent like pyridinium (B92312) hydrobromide perbromide in a suitable solvent.

Experimental Protocol: Bromination using Bromine

This protocol is adapted from established synthesis routes.[5]

Materials:

-

4-hydroxyacetophenone

-

Bromine

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (B86663)

Procedure:

-

Dissolve 4-hydroxyacetophenone (15 g, 110 mmol) in diethyl ether (200 mL) in a flask and cool to 0°C in an ice bath.

-

Slowly add a solution of bromine (17.6 g, 110 mmol) in diethyl ether dropwise to the stirred solution over a period of 20 minutes.

-

Stir the reaction mixture for an additional hour at 0°C.

-

Carefully pour the reaction mixture into a saturated sodium bicarbonate solution (500 mL) to quench the reaction.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution.

-

Dry the organic layer over magnesium sulfate and concentrate it in vacuo.

-

Recrystallize the crude product from ether to yield the purified 2-Bromo-4'-hydroxyacetophenone (14.1 g).

Experimental Protocol: Bromination using Pyridinium Hydrobromide Perbromide

This alternative method avoids the use of elemental bromine.[2]

Materials:

-

4-hydroxyacetophenone

-

Pyridinium hydrobromide perbromide

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve 4-hydroxyacetophenone in THF.

-

Add pyridinium hydrobromide perbromide to the solution.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Upon completion, the product can be isolated and purified, typically by recrystallization from methanol.[1]

Biological Activity and Applications

2-Bromo-4'-hydroxyacetophenone is a well-documented inhibitor of protein tyrosine phosphatases (PTPs), a family of enzymes that play crucial roles in regulating a wide array of cellular processes. It acts as a covalent inhibitor, forming a stable bond with the catalytic domain of its target phosphatases.[3]

Inhibition of PTP1B and a-Glucosidase

2-Bromo-4'-hydroxyacetophenone is a known inhibitor of PTP1B with a reported Ki value of 42 μM.[3][6] PTP1B is a key negative regulator of the insulin (B600854) signaling pathway. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B is therefore a promising therapeutic strategy for type 2 diabetes and obesity.

Inhibition of SHP-1

This compound also inhibits the Src homology region 2 domain-containing phosphatase-1 (SHP-1), with a reported Ki value of 43 μM for the catalytic domain.[3][4] SHP-1 is a critical negative regulator in various signaling pathways, including the JAK/STAT and PI3K/AKT pathways, and is involved in regulating immune responses, cell proliferation, and differentiation.[7] Its inhibition has implications for research in cancer, allergy, and inflammation.[3]

Signaling Pathways

The inhibitory action of 2-Bromo-4'-hydroxyacetophenone on PTP1B and SHP-1 has significant downstream effects on key cellular signaling pathways.

PTP1B and the Insulin Signaling Pathway

PTP1B negatively regulates the insulin signaling cascade. By inhibiting PTP1B, 2-Bromo-4'-hydroxyacetophenone enhances and prolongs insulin-mediated signaling, leading to increased glucose uptake and utilization.

SHP-1 and the JAK/STAT Signaling Pathway

SHP-1 is a crucial negative regulator of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. By dephosphorylating JAKs and STATs, SHP-1 terminates the signaling cascade. Inhibition of SHP-1 by 2-Bromo-4'-hydroxyacetophenone can therefore potentiate cytokine and growth factor signaling.

Experimental Protocols: Cellular Assays

The following protocols provide a general framework for assessing the inhibitory activity of 2-Bromo-4'-hydroxyacetophenone in a cellular context. Specific cell lines and conditions should be optimized based on the research question.

Cell-Based PTP1B Inhibition Assay

This protocol outlines a method to determine the effect of 2-Bromo-4'-hydroxyacetophenone on PTP1B activity in a relevant cell line (e.g., HepG2 human hepatoma cells).

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

-

Insulin

-

2-Bromo-4'-hydroxyacetophenone (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Antibodies: anti-phospho-Insulin Receptor (p-IR), anti-Insulin Receptor (IR), anti-phospho-AKT (p-AKT), anti-AKT, and appropriate secondary antibodies

-

Western blot reagents and equipment

Procedure:

-

Cell Culture and Treatment:

-

Plate HepG2 cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours in serum-free DMEM.

-

Pre-treat the cells with varying concentrations of 2-Bromo-4'-hydroxyacetophenone (e.g., 10, 30, 100 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blot Analysis:

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-IR, IR, p-AKT, and AKT overnight at 4°C.

-

Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

-

Compare the phosphorylation levels in inhibitor-treated cells to vehicle-treated cells to determine the inhibitory effect of 2-Bromo-4'-hydroxyacetophenone on PTP1B activity.

-

Analytical Data

¹H NMR (500 MHz, DMSO-d₆): δ 10.61 (s, 1H), 7.91-7.86 (m, 2H), 6.90-6.86 (m, 2H), 5.02 (s, 2H) ppm.[8]

¹³C NMR (125 MHz, DMSO-d₆): δ 190.3, 163.1, 131.4, 125.8, 115.5, 113.1, 41.7 ppm.[8]

Safety and Handling

2-Bromo-4'-hydroxyacetophenone is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and can cause severe skin burns and eye damage.[9] It is also a lachrymator.[1] Always work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with plenty of water.

Conclusion

2-Bromo-4'-hydroxyacetophenone is a valuable chemical entity for both synthetic chemistry and biomedical research. Its well-defined role as a covalent inhibitor of PTP1B and SHP-1 makes it an essential tool for investigating the intricacies of cellular signaling pathways. This guide provides a foundational understanding of its properties, synthesis, and application, enabling researchers to effectively utilize this compound in their studies.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-4'-hydroxyacetophenone | 2491-38-5 [chemicalbook.com]

- 3. 2-Bromo-4'-hydroxyacetophenone | Phosphatase | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Synthesis routes of 2-Bromo-4'-hydroxyacetophenone [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structure-guided studies of the SHP-1/JAK1 interaction provide new insights into phosphatase catalytic domain substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 2-Bromo-4'-hydroxyacetophenone 2491-38-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

2-Bromo-4'-hydroxyacetophenone molecular weight and formula

An In-depth Technical Guide to 2-Bromo-4'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4'-hydroxyacetophenone, a key chemical compound in scientific research and pharmaceutical development. This document outlines its chemical properties, experimental protocols for its synthesis, and its role in various biological pathways.

Core Compound Data

2-Bromo-4'-hydroxyacetophenone, also known as 4-(Bromoacetyl)phenol or PTP Inhibitor I, is a significant intermediate in the synthesis of various fine chemicals and pharmaceuticals.[1] Its utility is underscored by its role as a covalent inhibitor of protein tyrosine phosphatases (PTPs).[1][2]

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₂ | [1][2][3][4][5] |

| Molecular Weight | 215.04 g/mol | [1][2][4][5] |

| CAS Number | 2491-38-5 | [1][2][3][5] |

| Appearance | Pale beige or white to off-white solid | [1][2][6] |

| Melting Point | 123-126 °C | [1] |

| Boiling Point (Predicted) | 338.7 ± 17.0 °C | [1] |

| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [1] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | [1] |

| pKa (Predicted) | 7.69 ± 0.15 | [6] |

| InChI Key | LJYOFQHKEWTQRH-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC(=CC=C1C(=O)CBr)O | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of 2-Bromo-4'-hydroxyacetophenone are crucial for its application in research and development. Below are protocols derived from cited literature.

Synthesis via Bromination of 4-hydroxyacetophenone

This common method involves the direct bromination of 4'-hydroxyacetophenone.

-

Materials:

-

4-hydroxyacetophenone

-

Bromine

-

Ether

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate

-

-

Procedure:

-

Dissolve 4-hydroxyacetophenone (15 g, 110 mmol) in ether (200 mL) in a suitable reaction vessel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add bromine (17.6 g, 110 mmol) dropwise to the cooled solution over a period of 20 minutes, maintaining the temperature.

-

Stir the reaction mixture for 1 hour at 0°C.

-

Carefully pour the reaction mixture into a saturated sodium bicarbonate solution (500 mL) to quench the reaction.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution.

-

Dry the organic layer over magnesium sulfate.

-

Concentrate the solution in vacuo to obtain the crude product.

-

Recrystallize the crude product from ether to yield pure 2-Bromo-4'-hydroxyacetophenone (14.1 g).[7]

-

Synthesis using Pyridinium (B92312) Hydrobromide Perbromide

An alternative method utilizes a less hazardous brominating agent.

-

Materials:

-

4-hydroxyacetophenone

-

Pyridinium hydrobromide perbromide

-

Tetrahydrofuran (B95107) (THF)

-

-

Procedure:

-

Combine 4-hydroxyacetophenone with pyridinium hydrobromide perbromide in tetrahydrofuran (THF).

-

Stir the reaction mixture at room temperature for 3 hours.

-

Upon completion of the reaction, the product, 2-Bromo-4'-hydroxyacetophenone, can be isolated and purified, typically through recrystallization from methanol.[1][2]

-

Biological Significance and Applications

2-Bromo-4'-hydroxyacetophenone is extensively utilized in biochemical research as a covalent inhibitor of protein tyrosine phosphatases (PTPs).[1] It has demonstrated inhibitory activity against PTP1B with a Kᵢ value of 42 μM, making it a valuable tool for studying metabolic disorders like diabetes.[1][2][8] Its inhibition of SHP-1 also has implications for research in cancer, allergy, and inflammation.[1] The compound's ability to covalently bind to the catalytic domain of these enzymes makes it an essential reagent for investigating cellular signaling pathways.[1][2]

In industrial settings, it is used as a microbicide to inhibit bacterial growth in various applications, including papermaking chemicals, emulsion paints, adhesives, and polishes.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2-Bromo-4'-hydroxyacetophenone via the direct bromination method.

Caption: Synthesis workflow for 2-Bromo-4'-hydroxyacetophenone.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-4'-hydroxyacetophenone | 2491-38-5 [chemicalbook.com]

- 3. 2'-BROMO-4'-HYDROXYACETOPHENONE | VSNCHEM [vsnchem.com]

- 4. 2-Bromo-1-(4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 4964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-bromo-4′-hydroxyacetophenone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Synthesis routes of 2-Bromo-4'-hydroxyacetophenone [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 2-Bromo-4'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4'-hydroxyacetophenone is a pivotal chemical intermediate with significant applications in pharmaceutical research and development. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis and purification protocols, and extensive analytical data. Furthermore, it elucidates its role as a potent inhibitor of protein tyrosine phosphatases (PTPs), specifically PTP1B and SHP-1, and details the experimental protocols for assessing its inhibitory activity. The guide also presents visual representations of the key signaling pathways modulated by this compound, offering a valuable resource for researchers in medicinal chemistry, chemical biology, and drug discovery.

Chemical and Physical Properties

2-Bromo-4'-hydroxyacetophenone, also known as 4-(bromoacetyl)phenol, is a pale beige solid at room temperature.[1] It is a halogenated aromatic ketone with the chemical formula C₈H₇BrO₂.[1] This compound is slightly soluble in chloroform (B151607) and methanol (B129727).[1] Due to its lachrymatory nature and hygroscopic properties, it requires careful handling and storage in an inert atmosphere, preferably at 2-8°C.[1]

| Property | Value | Reference |

| CAS Number | 2491-38-5 | [1] |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| Appearance | Pale beige solid | [1] |

| Melting Point | 123-126 °C | [1] |

| Boiling Point (Predicted) | 338.7 ± 17.0 °C | [1] |

| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [1] |

| Solubility | Slightly soluble in chloroform and methanol | [1] |

Synthesis and Purification

The primary synthetic route to 2-Bromo-4'-hydroxyacetophenone involves the bromination of 4'-hydroxyacetophenone. Below are two detailed experimental protocols for its synthesis and a general procedure for its purification by recrystallization.

Experimental Protocol 1: Bromination using Bromine in Ether

Materials:

-

4-hydroxyacetophenone

-

Bromine

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate

Procedure:

-

Dissolve 4-hydroxyacetophenone (15 g, 110 mmol) in diethyl ether (200 mL) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of bromine (17.6 g, 110 mmol) in diethyl ether dropwise to the cooled solution over a period of 20 minutes with continuous stirring.

-

After the addition is complete, continue stirring the reaction mixture for 1 hour at 0°C.

-

Carefully pour the reaction mixture into a saturated sodium bicarbonate solution (500 mL) to quench the reaction and neutralize any excess acid.

-

Separate the organic layer and wash it again with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution in vacuo to obtain the crude product.

-

Purify the crude product by recrystallization from ether to yield the final product (14.1 g).

Experimental Protocol 2: Bromination using Bromine in Ethyl Acetate (B1210297) and Chloroform

Materials:

-

4-hydroxyacetophenone

-

Bromine

-

Ethyl acetate

-

Chloroform

-

Aluminum chloride

Procedure:

-

Dissolve 4-hydroxyacetophenone (136.2 g, 1.0 mol) in a mixture of 1 L of ethyl acetate and 200 mL of chloroform in a suitable reaction vessel with stirring.

-

Prepare a solution of bromine (159.8 g, 1.0 mol) in a mixture of 1 L of ethyl acetate and 500 mL of chloroform.

-

Slowly add the bromine solution to the 4-hydroxyacetophenone solution at a rate of approximately 2 mL per minute. The reaction temperature should be monitored, starting at around 21.4°C.

-

After approximately 1.25 hours of addition, add aluminum chloride (1.2 g) to the reaction mixture.

-

Continue the addition of the bromine solution until complete (total addition time of approximately 8.5 hours).

-

Filter the reaction mixture to remove any solids. The filtrate contains the desired product.

Purification by Recrystallization

General Procedure:

-

Dissolve the crude 2-Bromo-4'-hydroxyacetophenone in a minimal amount of a suitable hot solvent (e.g., methanol or ether).

-

Allow the solution to cool slowly to room temperature to facilitate the formation of crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the purified crystals under vacuum.

Analytical Data

Comprehensive analytical data is crucial for the characterization of 2-Bromo-4'-hydroxyacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (500 MHz, DMSO-d₆) | |

| Chemical Shift (δ) ppm | Multiplicity |

| 10.61 | s |

| 7.91-7.86 | m |

| 6.90-6.86 | m |

| 5.02 | s |

| ¹³C NMR (125 MHz, DMSO-d₆) | |

| Chemical Shift (δ) ppm | Assignment |

| 190.3 | C=O |

| 163.1 | C-OH |

| 131.4 | Ar-C |

| 125.8 | Ar-C |

| 115.5 | Ar-C |

| 41.7 | -CH₂Br |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretch (phenolic) |

| ~1670 | C=O stretch (ketone) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (phenol) |

| ~600 | C-Br stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| 214/216 | [M]⁺ (presence of Br isotopes) |

| 135 | [M - CH₂Br]⁺ |

| 121 | [M - Br - CO]⁺ |

Mechanism of Action and Biological Activity

2-Bromo-4'-hydroxyacetophenone is a known covalent inhibitor of protein tyrosine phosphatases (PTPs).[1] PTPs are a group of enzymes that play a critical role in cellular signaling by dephosphorylating tyrosine residues on proteins. The dysregulation of PTP activity is implicated in various diseases, including diabetes, obesity, and cancer.

This compound specifically targets PTP1B and SHP-1, two important PTPs involved in key signaling pathways.[1] The inhibitory mechanism involves the covalent modification of a catalytic cysteine residue within the active site of the phosphatase by the α-bromoacetyl group of the inhibitor. This irreversible binding inactivates the enzyme.

Inhibition of PTP1B and its Role in Insulin (B600854) and Leptin Signaling

PTP1B is a major negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, 2-Bromo-4'-hydroxyacetophenone can enhance insulin and leptin sensitivity, making it a compound of interest for the research of type 2 diabetes and obesity.

Inhibition of SHP-1 and its Role in JAK/STAT and JNK Signaling

SHP-1 is another crucial PTP that negatively regulates the JAK/STAT signaling pathway, which is involved in immune responses and cell growth. It is also implicated in the regulation of the JNK signaling pathway, which plays a role in stress responses and apoptosis. Inhibition of SHP-1 by 2-Bromo-4'-hydroxyacetophenone can therefore modulate these cellular processes.

Experimental Protocols for Enzyme Inhibition Assays

The following are detailed protocols for assessing the inhibitory activity of 2-Bromo-4'-hydroxyacetophenone against PTP1B and SHP-1.

PTP1B Inhibition Assay

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (B84403) (pNPP) as substrate

-

Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

2-Bromo-4'-hydroxyacetophenone (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of 2-Bromo-4'-hydroxyacetophenone in DMSO.

-

In a 96-well plate, add 10 µL of various concentrations of the inhibitor solution (or DMSO for control).

-

Add 70 µL of the assay buffer to each well.

-

Add 10 µL of the PTP1B enzyme solution (final concentration ~50 nM) to each well and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of pNPP solution (final concentration ~2 mM).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 10 µL of 10 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

SHP-1 Inhibition Assay

Materials:

-

Recombinant human SHP-1 enzyme

-

p-Nitrophenyl phosphate (pNPP) as substrate

-

Assay buffer: 25 mM HEPES (pH 7.2), 50 mM NaCl, 2.5 mM EDTA, 5 mM DTT

-

2-Bromo-4'-hydroxyacetophenone (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of 2-Bromo-4'-hydroxyacetophenone in DMSO.

-

In a 96-well plate, add 10 µL of various concentrations of the inhibitor solution (or DMSO for control).

-

Add 70 µL of the assay buffer to each well.

-

Add 10 µL of the SHP-1 enzyme solution (final concentration ~100 nM) to each well and pre-incubate for 15 minutes at 37°C.

-

Start the reaction by adding 10 µL of pNPP solution (final concentration ~5 mM).

-

Incubate the plate at 37°C for 20 minutes.

-

Terminate the reaction by adding 10 µL of 5 M NaOH.

-

Read the absorbance at 405 nm using a microplate reader.

-

Determine the percentage of inhibition and the IC₅₀ value.

Safety and Handling

2-Bromo-4'-hydroxyacetophenone is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and causes skin and eye irritation.[2] It is also a lachrymator. Always use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This technical guide has provided a detailed overview of 2-Bromo-4'-hydroxyacetophenone, a compound of significant interest in drug discovery and development. The comprehensive information on its synthesis, purification, analytical characterization, and biological activity, including its inhibitory effects on PTP1B and SHP-1, serves as a valuable resource for researchers. The detailed experimental protocols and visual representations of signaling pathways are intended to facilitate further investigation into the therapeutic potential of this and related compounds. As with all chemical research, adherence to strict safety protocols is paramount when working with this substance.

References

Synthesis of 2-Bromo-4'-hydroxyacetophenone from 4-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-4'-hydroxyacetophenone from its precursor, 4-hydroxyacetophenone. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and a known inhibitor of protein tyrosine phosphatases (PTPs). This document provides a comprehensive overview of the synthetic methodologies, quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.

Core Synthesis Overview

The primary method for synthesizing 2-Bromo-4'-hydroxyacetophenone is the α-bromination of 4-hydroxyacetophenone. This reaction specifically targets the methyl group adjacent to the carbonyl function. The selection of the brominating agent and solvent system is critical to achieving high yields and minimizing side products, such as bromination on the aromatic ring.

Data Presentation: A Comparative Analysis of Synthetic Protocols

The following table summarizes quantitative data from various cited experimental protocols for the synthesis of 2-Bromo-4'-hydroxyacetophenone. This allows for a direct comparison of different reaction conditions and their reported outcomes.

| Starting Material (4-hydroxyacetophenone) | Brominating Agent (Molar Equiv.) | Solvent System | Reaction Temperature | Reaction Time | Reported Yield |

| 1.0 mol (136.2 g) | Bromine (1.0 mol) | Ethyl Acetate / Chloroform | 21.4 °C | 8.5 hours | Not explicitly stated, but 122.9 g of 95% pure product was obtained.[1] |

| 110 mmol (15 g) | Bromine (110 mmol) | Ether | 0 °C | 1 hour | 59.6%[2] |

| Not specified | Pyridinium hydrobromide perbromide | Tetrahydrofuran (THF) | Room Temperature | 3 hours | Not specified.[3] |

Experimental Workflow

The general experimental workflow for the synthesis of 2-Bromo-4'-hydroxyacetophenone is depicted in the following diagram.

References

Physical and chemical properties of 2-Bromo-4'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4'-hydroxyacetophenone, a halogenated aromatic ketone, is a versatile compound with significant applications in medicinal chemistry and industrial processes. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its biological significance, particularly as a protein tyrosine phosphatase (PTP) inhibitor. The information is presented to support and guide researchers and professionals in the fields of chemical synthesis and drug development.

Chemical and Physical Properties

2-Bromo-4'-hydroxyacetophenone is a pale beige solid at room temperature.[1] It is characterized by its molecular formula, C8H7BrO2, and a molecular weight of approximately 215.04 g/mol .[1] This compound is hygroscopic and lachrymatory, necessitating careful handling and storage in an inert atmosphere, typically at 2-8°C.[1][2]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for 2-Bromo-4'-hydroxyacetophenone.

| Identifier | Value | Reference |

| IUPAC Name | 2-bromo-1-(4-hydroxyphenyl)ethanone | [3] |

| CAS Number | 2491-38-5 | [1] |

| Molecular Formula | C8H7BrO2 | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| Synonyms | 4-(Bromoacetyl)phenol, 4-Hydroxyphenacyl Bromide, PTP Inhibitor I | [1] |

| Property | Value | Reference |

| Appearance | Pale beige to white crystalline solid/powder | [1][4] |

| Melting Point | 123-126 °C | [1][2] |

| Boiling Point (Predicted) | 338.7 ± 17.0 °C | [1][2] |

| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 7.69 ± 0.15 | [2] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. Sparingly soluble in water. | [1][2][5] |

| Stability | Hygroscopic | [2] |

Experimental Protocols

Synthesis of 2-Bromo-4'-hydroxyacetophenone

A common method for the synthesis of 2-Bromo-4'-hydroxyacetophenone is through the bromination of 4'-hydroxyacetophenone.[1]

Method 1: Bromination using Bromine

-

Materials: 4-hydroxyacetophenone, Bromine, Diethyl ether, Saturated sodium bicarbonate solution, Magnesium sulfate (B86663).

-

Procedure:

-

Dissolve 4-hydroxyacetophenone (15 g, 110 mmol) in diethyl ether (200 mL) in a flask and cool the solution to 0°C.

-

Add bromine (17.6 g, 110 mmol) dropwise to the cooled solution over a period of 20 minutes.

-

Stir the reaction mixture for 1 hour at 0°C.

-

Carefully pour the mixture into a saturated sodium bicarbonate solution (500 mL) to quench the reaction.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution.

-

Dry the organic layer over magnesium sulfate and concentrate it in vacuo.

-

Recrystallize the crude product from diethyl ether to yield the purified 2-Bromo-4'-hydroxyacetophenone (14.1 g).[6]

-

Method 2: Bromination using Pyridinium (B92312) Hydrobromide Perbromide

-

Materials: 4-hydroxyacetophenone, Pyridinium hydrobromide perbromide, Tetrahydrofuran (THF).

-

Procedure:

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 2-Bromo-4'-hydroxyacetophenone from 4'-hydroxyacetophenone.

Biological Activity and Signaling Pathways

2-Bromo-4'-hydroxyacetophenone is recognized as a cell-permeable, covalent inhibitor of protein tyrosine phosphatases (PTPs).[2] It specifically targets the catalytic domain of PTPs, such as PTP1B and Src homology region 2 domain-containing phosphatase-1 (SHP-1).[2][7]

The inhibitory activity against PTP1B (Ki value of 42 μM) makes it a valuable tool for studying metabolic disorders like diabetes.[1] Its inhibition of SHP-1 (Ki value of 43 μM) has implications for research in cancer, allergy, and inflammation.[2][7] The mechanism of inhibition involves the covalent modification of the active site cysteine residue within the PTP catalytic domain by the α-bromoacetophenone moiety.

Signaling Pathway Inhibition Diagram

The diagram below illustrates the inhibitory action of 2-Bromo-4'-hydroxyacetophenone on a generic PTP signaling pathway.

Safety and Handling

2-Bromo-4'-hydroxyacetophenone is classified as harmful if swallowed and causes severe skin burns and eye damage. It is also corrosive and lachrymatory.[1] Therefore, strict safety protocols must be followed during handling. This includes the use of personal protective equipment such as gloves and safety goggles, and working in a well-ventilated area.[8] In case of contact, the affected area should be washed immediately with soap and water.[8] For storage, it should be kept in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere.[2][8]

Industrial Applications

Beyond its role in research, 2-Bromo-4'-hydroxyacetophenone is utilized as a microbicide and microbistat in various industrial applications.[1] It is registered for use in inhibiting bacterial growth in papermaking chemicals and for enhancing the stability of emulsion paints, adhesives, and polishes.[1]

Conclusion

2-Bromo-4'-hydroxyacetophenone is a compound of significant interest due to its versatile chemical properties and biological activity. Its role as a PTP inhibitor provides a valuable tool for researchers studying a range of cellular signaling pathways and disease states. The synthetic routes are well-established, allowing for its accessibility in a laboratory setting. Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound. This guide serves as a foundational resource for professionals working with this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-4'-hydroxyacetophenone | 2491-38-5 [chemicalbook.com]

- 3. 2-Bromo-1-(4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 4964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Synthesis routes of 2-Bromo-4'-hydroxyacetophenone [benchchem.com]

- 7. 2-Bromo-4'-hydroxyacetophenone CAS#: 2491-38-5 [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of 2-Bromo-4'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4'-hydroxyacetophenone, a key intermediate in pharmaceutical synthesis and a known inhibitor of protein tyrosine phosphatases. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a visualization of its role in relevant signaling pathways.

Section 1: Solubility Data of 2-Bromo-4'-hydroxyacetophenone

The solubility of 2-Bromo-4'-hydroxyacetophenone is a critical parameter for its application in various experimental and developmental settings. While comprehensive quantitative data across a wide spectrum of solvents is not extensively documented in publicly available literature, this section compiles the available information to guide researchers in solvent selection and experimental design.

The compound's structure, featuring both a polar hydroxyl group and a brominated acetyl group, results in a nuanced solubility profile. It is a white to light beige crystalline solid at room temperature.[1]

Table 1: Quantitative Solubility of 2-Bromo-4'-hydroxyacetophenone

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 60 | Not Specified |

| Ethanol | C₂H₅OH | 46.07 | 20 | Not Specified |

Table 2: Qualitative Solubility of 2-Bromo-4'-hydroxyacetophenone

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility Description |

| Chloroform | CHCl₃ | 119.38 | Slightly Soluble[2][3] |

| Methanol | CH₃OH | 32.04 | Slightly Soluble[2][3] |

| Water | H₂O | 18.02 | Insoluble |

Section 2: Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid organic compound like 2-Bromo-4'-hydroxyacetophenone, based on the widely accepted "shake-flask" method.[4][5] This method is considered the gold standard for establishing equilibrium solubility.

Objective: To determine the equilibrium solubility of 2-Bromo-4'-hydroxyacetophenone in a given solvent at a specified temperature.

Materials:

-

2-Bromo-4'-hydroxyacetophenone (crystalline powder)

-

Solvent of interest (e.g., ethanol, DMSO, water)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical instrumentation)

-

Mobile phase for HPLC analysis

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 2-Bromo-4'-hydroxyacetophenone to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution process has reached a steady state.[5]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of 2-Bromo-4'-hydroxyacetophenone. A standard calibration curve should be prepared for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility in mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Below is a graphical representation of the experimental workflow.

Section 3: Role in Signaling Pathways

2-Bromo-4'-hydroxyacetophenone is recognized as a cell-permeable inhibitor of protein tyrosine phosphatases (PTPs), with notable activity against Protein Tyrosine Phosphatase 1B (PTP1B) and SH2 domain-containing phosphatase 1 (SHP-1).[2][3] These enzymes are critical negative regulators in various signaling pathways, including the insulin (B600854) signaling cascade. By inhibiting PTP1B and SHP-1, 2-Bromo-4'-hydroxyacetophenone can modulate these pathways, making it a valuable tool for research in areas such as diabetes and inflammation.

The diagram below illustrates the inhibitory action of 2-Bromo-4'-hydroxyacetophenone on the PTP1B and SHP-1 signaling pathways.

References

Spectroscopic Profile of 2-Bromo-4'-hydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-4'-hydroxyacetophenone (CAS No: 2491-38-5). The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is critical for the identification, characterization, and quality control of this important intermediate in pharmaceutical synthesis.

Spectroscopic Data Summary

The following sections present the available spectroscopic data for 2-Bromo-4'-hydroxyacetophenone. The data has been compiled from peer-reviewed literature and established chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of 2-Bromo-4'-hydroxyacetophenone.

¹H NMR (Proton NMR) Data

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1 | 10.55-10.51 | multiplet | 1H | Ar-OH |

| 2 | 8.08-8.00 | multiplet | 1H | Ar-H |

| 3 | 7.76-7.68 | multiplet | 1H | Ar-H |

| 4 | 7.06-6.99 | multiplet | 1H | Ar-H |

| 5 | 6.73-6.67 | multiplet | 1H | Ar-H |

| 6 | 4.78 | singlet | 2H | -CH₂Br |

Solvent: DMSO-d₆[1]

¹³C NMR (Carbon NMR) Data

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | 190.3-189.6 | C=O |

| 2 | 163.2-162.0 | Ar-C-OH |

| 3 | 132.0-130.9 | Ar-C |

| 4 | 125.9-124.8 | Ar-CH |

| 5 | 116.0-114.8 | Ar-CH |

| 6 | 33.6 | -CH₂Br |

Solvent: DMSO-d₆[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300 | O-H (Phenol) | Stretching |

| ~3100-3000 | C-H (Aromatic) | Stretching |

| ~1680 | C=O (Ketone) | Stretching |

| ~1600, 1500, 1450 | C=C (Aromatic) | Stretching |

| ~1250 | C-O (Phenol) | Stretching |

| ~700-600 | C-Br | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The molecular formula of 2-Bromo-4'-hydroxyacetophenone is C₈H₇BrO₂.

Expected Mass Spectrometry Data

| m/z | Ion |

| 214/216 | [M]⁺ (Molecular ion peak with bromine isotope pattern) |

| 135 | [M - CH₂Br]⁺ |

| 121 | [M - Br - CO]⁺ |

| 93 | [C₆H₅O]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of 2-Bromo-4'-hydroxyacetophenone is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR: Spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

-

¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ 39.52).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid 2-Bromo-4'-hydroxyacetophenone sample is placed directly onto the diamond crystal of the ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition (Electron Ionization - EI): The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source.

-

The sample solution is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

-

The molecules are ionized by a beam of electrons (typically at 70 eV).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Bromo-4'-hydroxyacetophenone.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 2-Bromo-4'-hydroxyacetophenone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4'-hydroxyacetophenone, a key chemical intermediate and research tool. The document details its discovery and historical context, outlines its physicochemical properties, and provides in-depth experimental protocols for its synthesis. Furthermore, it explores the compound's significant applications, particularly its role as a covalent inhibitor of protein tyrosine phosphatases (PTPs), and illustrates its mechanism of action within relevant signaling pathways. This guide is intended to be a valuable resource for professionals in organic chemistry, medicinal chemistry, and drug development.

Introduction

2-Bromo-4'-hydroxyacetophenone, also known by synonyms such as 4-(Bromoacetyl)phenol and 4-Hydroxyphenacyl Bromide, is an aromatic ketone that has garnered significant attention in both academic research and industrial applications.[1] Its bifunctional nature, featuring a reactive bromoacetyl group and a phenolic hydroxyl group, makes it a versatile building block for the synthesis of a wide array of more complex molecules. While its early history is intertwined with the development of substituted acetophenones in the late 19th and early 20th centuries, its modern significance is largely attributed to its utility as a tool compound in chemical biology and as a precursor in the synthesis of pharmaceuticals.

Discovery and History

The precise first synthesis of 2-Bromo-4'-hydroxyacetophenone is not definitively documented in readily available literature. However, the synthesis of the parent compound, acetophenone (B1666503), was first reported in 1857.[2] The related compound, phenacyl bromide, was first reported in 1871. It is plausible that 2-Bromo-4'-hydroxyacetophenone was first synthesized in the late 19th or early 20th century, during a period of extensive exploration into the reactions of aromatic compounds.

The industrial synthesis of acetophenone via the Friedel–Crafts reaction was established in 1925, paving the way for the production of a wide range of derivatives.[2] Early applications of similar α-bromoacetophenones were often as lachrymators and as intermediates in organic synthesis.

The contemporary significance of 2-Bromo-4'-hydroxyacetophenone emerged with the growing interest in protein tyrosine phosphatases (PTPs) as therapeutic targets. Its identification as a covalent inhibitor of PTPs, particularly Protein Tyrosine Phosphatase 1B (PTP1B), marked a pivotal point in its history.[1][3] This discovery established it as a valuable tool for studying PTP-mediated signaling pathways and as a lead compound for the development of novel therapeutics for metabolic disorders and cancer.

Physicochemical Properties

2-Bromo-4'-hydroxyacetophenone is a pale beige solid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | [1][4] |

| CAS Number | 2491-38-5 | [1] |

| Melting Point | 123-126 °C | [1] |

| Boiling Point (Predicted) | 338.7 ± 17.0 °C | [1] |

| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [1] |

| Appearance | Pale beige solid | [1] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727) | [1] |

Experimental Protocols

The synthesis of 2-Bromo-4'-hydroxyacetophenone is most commonly achieved through the α-bromination of 4'-hydroxyacetophenone (B195518). Several methods have been reported, with variations in the brominating agent and reaction conditions.

Synthesis via Bromination of 4'-hydroxyacetophenone with Bromine

This method is a classical approach to the synthesis of α-bromo ketones.

Materials:

-

4'-hydroxyacetophenone

-

Bromine

-

Ether

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate

Procedure: [4]

-

Dissolve 15 g (110 mmol) of 4'-hydroxyacetophenone in 200 mL of ether in a flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 17.6 g (110 mmol) of bromine in a suitable solvent dropwise to the stirred solution over a period of 20 minutes.

-

After the addition is complete, continue stirring the mixture for 1 hour at 0 °C.

-

Carefully pour the reaction mixture into 500 mL of a saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution.

-

Dry the organic layer over magnesium sulfate.

-

Concentrate the solution in vacuo to obtain the crude product.

-

Recrystallize the crude product from ether to yield pure 2-Bromo-4'-hydroxyacetophenone.

Synthesis using Pyridinium (B92312) Hydrobromide Perbromide

This method offers a safer alternative to using liquid bromine.

Materials:

-

4'-hydroxyacetophenone

-

Pyridinium hydrobromide perbromide

-

Tetrahydrofuran (THF)

-

Methanol for recrystallization

-

Dissolve 4'-hydroxyacetophenone in THF at room temperature.

-

Add pyridinium hydrobromide perbromide to the solution in a 1:1 molar ratio.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, remove the THF under reduced pressure.

-

Recrystallize the resulting solid from methanol to obtain the purified product.

Applications

Intermediate in Organic Synthesis

2-Bromo-4'-hydroxyacetophenone serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals.[1] The bromoacetyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Covalent Inhibitor of Protein Tyrosine Phosphatases (PTPs)

A major application of this compound is in biochemical research as a covalent inhibitor of PTPs.[1][3] It has demonstrated inhibitory activity against PTP1B with a Ki value of 42 μM and against SHP-1 with a Ki of 43 μM.[1][3] By covalently modifying the catalytic cysteine residue in the active site of these enzymes, it irreversibly inhibits their function. This property makes it an invaluable tool for studying the roles of PTPs in cellular signaling pathways implicated in diseases such as diabetes, cancer, and inflammation.[1]

Industrial Applications

In industrial settings, 2-Bromo-4'-hydroxyacetophenone is utilized as a microbicide and microbistat.[1] It is employed to inhibit the growth of slime-forming bacteria in various systems, including papermaking chemicals, water cooling systems, and oil recovery drilling muds.[5] It also finds use in enhancing the stability of emulsion paints, adhesives, and polishes.[1]

Visualizations

Synthesis Workflow

Caption: A simplified workflow for the synthesis of 2-Bromo-4'-hydroxyacetophenone.

PTP1B Signaling Pathway Inhibition

References

- 1. nbinno.com [nbinno.com]

- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4'-hydroxyacetophenone | 2491-38-5 [chemicalbook.com]

- 4. Synthesis routes of 2-Bromo-4'-hydroxyacetophenone [benchchem.com]

- 5. 2-Bromo-1-(4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 4964 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Chalcones Using 2-Bromo-4'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of chalcones derived from 2-bromo-4'-hydroxyacetophenone. Chalcones, a class of aromatic ketones, serve as crucial intermediates in the biosynthesis of flavonoids and are recognized for their wide array of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties. The protocols detailed herein focus on the Claisen-Schmidt condensation, a reliable method for synthesizing these valuable compounds.

Introduction

Chalcones are characterized by an open-chain α,β-unsaturated carbonyl system connecting two aromatic rings. The introduction of a bromine atom and a hydroxyl group on one of the phenyl rings, as in the case of 2-bromo-4'-hydroxyacetophenone, can significantly influence the biological activity of the resulting chalcone (B49325) derivatives. This structural motif offers opportunities for further functionalization, making these compounds attractive scaffolds in medicinal chemistry and drug discovery.

General Synthesis Workflow

The synthesis of chalcones from 2-bromo-4'-hydroxyacetophenone and various aromatic aldehydes is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction. The general workflow involves the reaction of the acetophenone (B1666503) derivative with an appropriate aldehyde in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.

Caption: General workflow for the synthesis of chalcones.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of (E)-1-(2-bromo-4-hydroxyphenyl)-3-(aryl)prop-2-en-1-ones

This protocol outlines a standard procedure for the synthesis of chalcones via the Claisen-Schmidt condensation.

Materials:

-

2-bromo-4'-hydroxyacetophenone

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), dilute solution

-

Distilled water

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 2-bromo-4'-hydroxyacetophenone in a minimal amount of ethanol.

-

To this solution, add 1.0 equivalent of the desired substituted aromatic aldehyde and stir the mixture at room temperature.

-

Slowly add a 40-50% aqueous solution of NaOH or KOH (2.0-3.0 equivalents) dropwise to the reaction mixture while maintaining the temperature between 20-25°C with an ice bath if necessary.

-

Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

Acidify the mixture with dilute HCl to a pH of approximately 2-3 to precipitate the crude chalcone.

-

Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone.

-

Dry the purified crystals in a desiccator.

Data Presentation

| Aldehyde Substituent | Molecular Formula | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) - Key Signals | ¹³C NMR (δ, ppm) - Key Signals |

| H | C₁₅H₁₁BrO₂ | 75-85 | 104-106 | α-H: ~7.4-7.6 (d), β-H: ~7.8-8.0 (d), Ar-H: ~6.9-8.1 (m) | C=O: ~188-192, Cα: ~120-125, Cβ: ~140-145 |

| 4-Cl | C₁₅H₁₀BrClO₂ | 80-90 | 155-157 | α-H: ~7.5-7.7 (d), β-H: ~7.9-8.1 (d), Ar-H: ~6.9-8.0 (m) | C=O: ~188-192, Cα: ~121-126, Cβ: ~138-143 |

| 4-OCH₃ | C₁₆H₁₃BrO₃ | 85-95 | 128-130 | α-H: ~7.3-7.5 (d), β-H: ~7.7-7.9 (d), Ar-H: ~6.8-8.0 (m), OCH₃: ~3.8-3.9 (s) | C=O: ~187-191, Cα: ~118-123, Cβ: ~142-147, OCH₃: ~55-56 |

| 4-NO₂ | C₁₅H₁₀BrNO₄ | 70-80 | 198-200 | α-H: ~7.8-8.0 (d), β-H: ~8.2-8.4 (d), Ar-H: ~7.0-8.3 (m) | C=O: ~189-193, Cα: ~125-130, Cβ: ~137-142 |

Applications in Drug Development

Chalcones derived from 2-bromo-4'-hydroxyacetophenone are of significant interest to drug development professionals due to their potential therapeutic applications. The presence of the α,β-unsaturated carbonyl moiety makes them reactive pharmacophores that can interact with various biological targets.

Anticancer Activity:

Chalcones have been shown to exhibit cytotoxic activity against various cancer cell lines. The anticancer effects of 2'-hydroxychalcone (B22705) derivatives are often attributed to their ability to induce apoptosis and inhibit cell proliferation. For instance, a derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, has demonstrated moderate activity in inhibiting breast cancer cell lines.[1] The proposed mechanisms often involve the modulation of key signaling pathways.

Anti-inflammatory Activity:

The anti-inflammatory properties of hydroxychalcones are well-documented.[2] These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[3] This is often achieved through the suppression of key signaling pathways like NF-κB and MAPK.[4][5]

Signaling Pathway Modulation

Chalcones can exert their biological effects by modulating various intracellular signaling pathways. A key pathway often implicated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a central role in inflammation and cancer.

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as TNFα, lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory and pro-survival genes.

Some 4'-hydroxychalcones have been shown to inhibit the proteasome, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[6][7] This inhibitory action on the NF-κB pathway is a key mechanism behind the anti-inflammatory and anticancer properties of these compounds.[6][7]

Caption: Inhibition of the NF-κB signaling pathway.

References

- 1. ojs.jmolekul.com [ojs.jmolekul.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchportal.lih.lu [researchportal.lih.lu]

Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone as a Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications and experimental protocols for 2-Bromo-4'-hydroxyacetophenone, a crucial intermediate in the synthesis of various pharmaceutical compounds. Its versatile reactivity makes it a valuable building block in medicinal chemistry and drug development.

Introduction

2-Bromo-4'-hydroxyacetophenone, also known as 4-(Bromoacetyl)phenol, is an organic compound with the molecular formula C₈H₇BrO₂.[1] It is a pale beige solid with a melting point range of 123-126°C.[1] This compound serves as a key starting material and intermediate in the synthesis of a wide range of biologically active molecules due to its bifunctional nature, possessing both a reactive α-bromoketone and a phenolic hydroxyl group. It is particularly recognized for its role in the development of enzyme inhibitors and receptor antagonists.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-4'-hydroxyacetophenone is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2491-38-5 | [1] |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| Appearance | Pale beige solid | [1] |

| Melting Point | 123-126 °C | [1] |

| Solubility | Soluble in ethanol (B145695), methanol, and DMSO; slightly soluble in water and chloroform. | [1][3] |

| Purity | ≥98% | [3] |

Applications in Pharmaceutical Synthesis

2-Bromo-4'-hydroxyacetophenone is a versatile intermediate employed in the synthesis of several classes of therapeutic agents.

-

Protein Tyrosine Phosphatase (PTP) Inhibitors: This compound is a known covalent inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B, which are implicated in metabolic disorders like diabetes.[1][2] The α-bromoketone moiety can covalently bind to the catalytic domain of these enzymes.[1] It has demonstrated inhibitory activity against PTP1B with a Ki value of 42 μM.[2][4] Its role in inhibiting SHP-1 also has implications for research in cancer, allergy, and inflammation.[1]

-

Liver X Receptor (LXR) Antagonists: 2-Bromo-4'-hydroxyacetophenone is used as an intermediate in the synthesis of LXRα/β antagonists, which are investigated for their potential in treating hematological diseases.[2]

-

Precursor for Heterocyclic Compounds: The reactive nature of 2-Bromo-4'-hydroxyacetophenone makes it a suitable precursor for the synthesis of various heterocyclic compounds with potential biological activities. For instance, it can be used to synthesize substituted thiazoles, pyrroles, and oxadiazoles.

Experimental Protocols

4.1. Synthesis of 2-Bromo-4'-hydroxyacetophenone from 4'-Hydroxyacetophenone (B195518)

This protocol describes the synthesis of 2-Bromo-4'-hydroxyacetophenone via the bromination of 4'-hydroxyacetophenone.[5][6]

Materials:

-

4'-Hydroxyacetophenone

-

Bromine

-

Ether or a mixture of Ethyl Acetate (B1210297) and Chloroform

-

Saturated Sodium Bicarbonate solution

-

Magnesium Sulfate (B86663)

Procedure:

-

Dissolve 4'-hydroxyacetophenone (1.0 mol) in a suitable solvent such as ether or a 1:1 mixture of ethyl acetate and chloroform.[5][6]

-

Cool the solution to 0°C in an ice bath.[5]

-

Slowly add a solution of bromine (1.0 mol) in the same solvent dropwise to the cooled solution over a period of 20 minutes.[5]

-

Stir the reaction mixture for 1 hour at 0°C.[5]

-

Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to quench the reaction.[5]

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution.[5]

-

Dry the organic layer over magnesium sulfate and concentrate it in vacuo.[5]

-

Recrystallize the crude product from ether or toluene (B28343) to obtain pure 2-Bromo-4'-hydroxyacetophenone.[5][6]

4.2. Synthesis of 2-Thiocyano-4'-hydroxyacetophenone

This protocol details the synthesis of a derivative, 2-Thiocyano-4'-hydroxyacetophenone, using 2-Bromo-4'-hydroxyacetophenone as the starting material.[7]

Materials:

-

2-Bromo-4'-hydroxyacetophenone

-

Ethanol

-

Water

Procedure:

-

Dissolve 2-Bromo-4'-hydroxyacetophenone (1.0 eq) and ammonium thiocyanate (2.0 eq) in a 2:1 mixture of ethanol and water.[7]

-

Stir the mixture at room temperature overnight. A white precipitate may form.[7]

-

Pour the reaction mixture onto ice and filter the precipitate.[7]

-

The crude product can be recrystallized from an ethyl acetate/cyclohexane mixture to yield pure 2-Thiocyano-4'-hydroxyacetophenone.[7]

Synthetic Pathways and Workflows

The following diagrams illustrate the synthesis of 2-Bromo-4'-hydroxyacetophenone and a subsequent derivatization reaction.

Caption: Synthetic pathway for 2-Bromo-4'-hydroxyacetophenone.

Caption: Derivatization of 2-Bromo-4'-hydroxyacetophenone.

Caption: General experimental workflow for synthesis.

Safety and Handling

2-Bromo-4'-hydroxyacetophenone is a lachrymatory and hygroscopic compound that should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Store the compound in a cool, dry place under an inert atmosphere.[1]

Conclusion

2-Bromo-4'-hydroxyacetophenone is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its ability to participate in a variety of chemical transformations makes it an essential building block for the development of novel therapeutic agents, particularly enzyme inhibitors and receptor antagonists. The protocols and data presented here provide a comprehensive resource for researchers in the field of drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2 Bromo 4 Hydroxyacetophenone at Best Price for Pharmaceutical Applications [abchemicalindustries.com]

- 4. 2-Bromo-4'-hydroxyacetophenone | 2491-38-5 [chemicalbook.com]

- 5. Synthesis routes of 2-Bromo-4'-hydroxyacetophenone [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. rsc.org [rsc.org]

Application of 2-Bromo-4'-hydroxyacetophenone in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 2-Bromo-4'-hydroxyacetophenone in organic synthesis. It serves as a valuable building block for a variety of organic compounds, particularly those with significant biological activities. These notes detail its role in the synthesis of chalcones, flavonoids, and various heterocyclic compounds, which are of great interest in medicinal chemistry and drug development.

Overview of 2-Bromo-4'-hydroxyacetophenone

2-Bromo-4'-hydroxyacetophenone, also known as 4-(Bromoacetyl)phenol, is a key intermediate in the synthesis of numerous pharmaceuticals and fine chemicals.[1] It is a pale beige solid with a melting point ranging from 123-126°C.[1] Its chemical structure, featuring a reactive α-bromo ketone and a phenolic hydroxyl group, allows for versatile chemical modifications, making it an essential tool for synthetic chemists.

Table 1: Physicochemical Properties of 2-Bromo-4'-hydroxyacetophenone

| Property | Value | Reference |

| CAS Number | 2491-38-5 | [1] |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| Appearance | Pale beige solid | [1] |

| Melting Point | 123-126 °C | [1] |

| Boiling Point (Predicted) | 338.7±17.0 °C | [1] |

| Density (Predicted) | 1.622±0.06 g/cm³ | [1] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727) | [1] |

Key Synthetic Applications

2-Bromo-4'-hydroxyacetophenone is a versatile precursor for several classes of organic molecules, including chalcones, flavonoids, benzofurans, and thiazoles.

Synthesis of Chalcones and Flavonoids

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system, are precursors to flavonoids and exhibit a wide range of biological activities.[2] The Claisen-Schmidt condensation of 2-Bromo-4'-hydroxyacetophenone with various aromatic aldehydes is a common method for synthesizing chalcone (B49325) derivatives.[2]

Table 2: Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenones

| Acetophenone (B1666503) Derivative | Aldehyde | Catalyst/Solvent | Yield (%) | Reference |

| 4-hydroxyacetophenone | Veratraldehyde | 50% KOH | 97 | [3] |

| 2,4-dihydroxyacetophenone | Benzaldehyde | 50% KOH | 96 | [3] |

| 2,4-dihydroxyacetophenone | 4-Chlorobenzaldehyde | 50% KOH | 93 | [3] |

| 2'-hydroxy-acetophenones | Substituted benzaldehydes | 20% w/v KOH, EtOH | 22-85 | [4] |

Synthesis of Heterocyclic Compounds